

An In-depth Technical Guide to Bis-PEG17-acid: Chemical Properties and Solubility

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Compound of Interest

Compound Name: *Bis-PEG17-acid*

Cat. No.: *B1192368*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and solubility characteristics of **Bis-PEG17-acid**, a homobifunctional crosslinker integral to advancements in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Properties

Bis-PEG17-acid is a polyethylene glycol (PEG) derivative characterized by a chain of 17 ethylene glycol units flanked by terminal carboxylic acid groups. This structure imparts valuable characteristics for chemical synthesis and biological applications. The central PEG chain enhances the hydrophilicity and biocompatibility of molecules it is conjugated to, while the terminal carboxylic acids provide reactive handles for covalent modification.

A summary of its key chemical identifiers and properties is presented below.

Property	Value	Source(s)
Molecular Weight	866.98 g/mol	[1]
Molecular Formula	C38H74O21	[2][3]
CAS Number	51178-68-8	[3]
Appearance	Off-white to light yellow solid	[1]
Purity	Typically $\geq 95\%$ or $\geq 98\%$	
Functional Groups	Two terminal carboxylic acids (-COOH)	

Solubility Profile

The hydrophilic nature of the polyethylene glycol spacer significantly enhances the solubility of **Bis-PEG17-acid** in aqueous media. While specific quantitative solubility data in mg/mL is not readily available in public literature, it is known to be soluble in a range of common laboratory solvents.

Solvent	Solubility
Water	Soluble
Dimethyl Sulfoxide (DMSO)	Soluble
Dimethylformamide (DMF)	Soluble
Ethanol	Expected to be soluble

For practical laboratory use, it is recommended to prepare stock solutions by dissolving the compound in DMSO or DMF.

Physicochemical Characteristics

The defining feature of **Bis-PEG17-acid** is its two terminal carboxylic acid groups. The pKa of a typical carboxylic acid is in the range of 4-5. This means that under physiological pH conditions (around 7.4), these groups will be deprotonated, rendering the molecule negatively charged

and further enhancing its aqueous solubility. This acidity is also key to its reactivity, as the carboxylate form is a better nucleophile for certain reactions.

Experimental Protocols

Handling and Storage

Storage: It is recommended to store **Bis-PEG17-acid** at -20°C in a dry, sealed container, away from moisture. For solutions in solvent, storage at -80°C is recommended for up to 6 months, or at -20°C for up to 1 month.

Handling: For weighing and dispensing, it is advisable to allow the container to reach room temperature before opening to prevent condensation of moisture. For preparing stock solutions, use of an inert gas atmosphere (e.g., argon or nitrogen) can help to minimize degradation.

General Protocol for Amide Bond Formation

The terminal carboxylic acids of **Bis-PEG17-acid** can be readily coupled with primary amines to form stable amide bonds. This is a fundamental reaction for its use in bioconjugation and as a PROTAC linker. The following is a general procedure using common coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Materials:

- **Bis-PEG17-acid**
- Amine-containing molecule (e.g., protein, peptide, or small molecule ligand)
- EDC hydrochloride
- N-hydroxysuccinimide (NHS)
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Reaction buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.2-7.4, or 0.1 M MES buffer pH 4.5-6.0)
- DIPEA (N,N-Diisopropylethylamine) (for reactions in organic solvents)

- Quenching reagent (e.g., hydroxylamine or a primary amine like Tris)
- Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure in an Organic Solvent (e.g., DMF):

- Activation of Carboxylic Acids:
 - Dissolve **Bis-PEG17-acid** in anhydrous DMF.
 - Add 1.5 to 2.0 equivalents of NHS and 1.5 to 2.0 equivalents of EDC.
 - Stir the reaction mixture at room temperature for 15-30 minutes to form the NHS-activated ester.
- Coupling with Amine:
 - In a separate vial, dissolve the amine-containing molecule in anhydrous DMF. If the amine is a salt (e.g., hydrochloride), add 1.5 to 2.0 equivalents of a non-nucleophilic base like DIPEA to neutralize it.
 - Add the solution of the amine-containing molecule to the activated **Bis-PEG17-acid** solution.
 - Allow the reaction to proceed at room temperature for 2-4 hours, or overnight for sterically hindered amines.
- Quenching and Purification:
 - Quench any unreacted NHS-activated ester by adding a small amount of a primary amine-containing buffer (e.g., Tris buffer) or hydroxylamine.
 - Purify the desired conjugate using an appropriate chromatographic technique such as reverse-phase HPLC.

Procedure in an Aqueous Buffer:

- Activation and Coupling:

- Dissolve the amine-containing molecule in a suitable reaction buffer (e.g., PBS pH 7.2-7.4).
- Dissolve **Bis-PEG17-acid** in the same buffer. Note: For optimal activation with EDC/NHS, a slightly acidic pH (4.5-6.0) using a buffer like MES is often preferred.
- Add a 5- to 10-fold molar excess of **Bis-PEG17-acid**, EDC, and NHS to the solution of the amine-containing molecule.
- Incubate the reaction mixture at room temperature for 1-2 hours.
- Purification:
 - Remove the excess crosslinker and byproducts by dialysis, size-exclusion chromatography, or another suitable purification method.

Sample Preparation for Analytical Methods

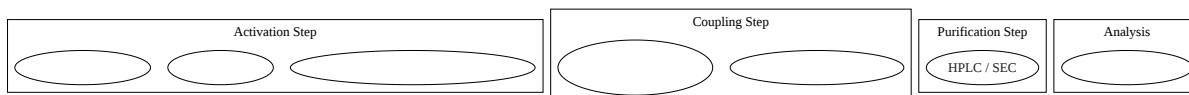
High-Performance Liquid Chromatography (HPLC):

- Sample Dissolution: Dissolve the sample in the mobile phase to be used for the analysis. If the sample is not readily soluble in the mobile phase, a stronger solvent like DMSO or DMF can be used initially, followed by dilution with the mobile phase.
- Filtration: It is crucial to filter the sample through a 0.22 μm or 0.45 μm syringe filter before injection to remove any particulate matter that could damage the HPLC column.

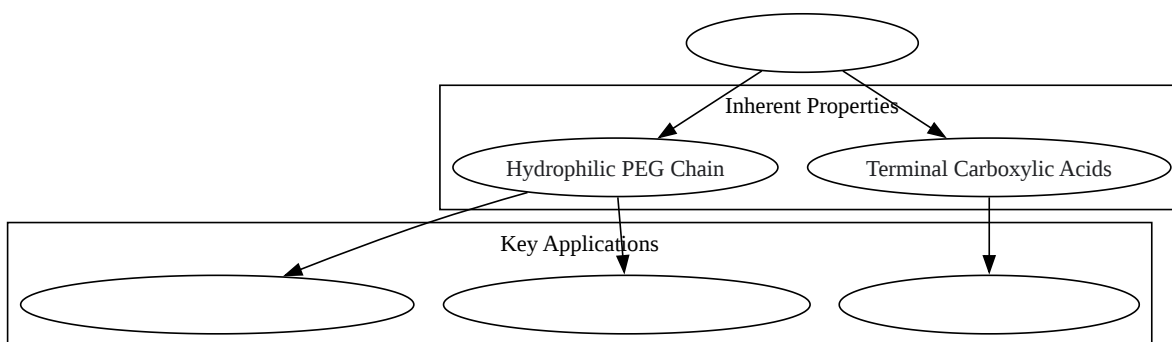
Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Solvent Selection: Choose a deuterated solvent in which the analyte is soluble (e.g., DMSO- d_6 , D_2O).
- Sample Preparation: Dissolve an appropriate amount of the sample (typically 1-10 mg) in the deuterated solvent (usually 0.5-0.7 mL). Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.
- Internal Standard: An internal standard (e.g., TMS for organic solvents, or DSS for aqueous solutions) may be added for chemical shift referencing.

Visualizing Experimental Workflows



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